3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the formation of the thiadiazole ring followed by the attachment of the benzofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiadiazole ring can be synthesized by reacting isobutylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then coupled with a benzofuran derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-isobutyl-1,3,4-thiadiazol-2-yl)hexanamide
- N-(5-isobutyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- 4-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of the thiadiazole and benzofuran moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-9(2)6-15-20-21-18(24-15)19-17(22)16-12(5)13-7-10(3)11(4)8-14(13)23-16/h7-9H,6H2,1-5H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNUMRNUOWXFEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NN=C(S3)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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